Cas no 3459-88-9 (1,4-Diphenoxybutane)

1,4-Diphenoxybutane is a high-purity organic compound characterized by its diphenoxy-substituted butane structure. It serves as a versatile intermediate in organic synthesis, particularly in the production of specialty polymers, liquid crystals, and fine chemicals. The compound exhibits excellent thermal stability and solubility in common organic solvents, making it suitable for applications requiring controlled reactivity and uniform dispersion. Its symmetrical molecular architecture ensures consistent performance in cross-coupling reactions and as a spacer in supramolecular chemistry. With a well-defined melting point and low volatility, 1,4-diphenoxybutane is valued for its reliability in precision formulations and research-driven processes.
1,4-Diphenoxybutane structure
1,4-Diphenoxybutane structure
商品名:1,4-Diphenoxybutane
CAS番号:3459-88-9
MF:C16H18O2
メガワット:242.31292
MDL:MFCD00030040
CID:319998
PubChem ID:137944

1,4-Diphenoxybutane 化学的及び物理的性質

名前と識別子

    • 1,4-Diphenoxybutane
    • 4-phenoxybutoxybenzene
    • Benzene,1,1'-[1,4-butanediylbis(oxy)]bis- (9CI)
    • 1,4-di(phenoxy)butane
    • 1,4-Diphenoxy-butan
    • 1,4-diphenoxy-butane
    • 1,4-diphenoxy-n-butane
    • AC1L3BPV
    • CHEMBL562547
    • CTK4H2687
    • NSC99254
    • PubChem2390
    • SureCN1490164
    • Tetramethylenglykol-diphenylaether
    • 1,1''[1,4-Butanediyl(oxy)]bis-benzene
    • Benzene,1,1'-[1,4-butanediylbis(oxy)]bis-
    • SCHEMBL1490164
    • 1,4-bis-phenoxybutane
    • Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis-
    • 1,1'[1,4-Butanediyl(oxy)]bis-benzene
    • NSC-99254
    • AKOS016005175
    • D97510
    • 3459-88-9
    • PMVVWYMWJBCMMI-UHFFFAOYSA-N
    • BDBM50293327
    • DTXSID60188151
    • Benzene, 1,1'-(1,4-butanediylbis(oxy))bis-
    • BS-49640
    • A822315
    • NSC 99254
    • (4-PHENOXYBUTOXY)BENZENE
    • MDL: MFCD00030040
    • インチ: InChI=1S/C16H18O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
    • InChIKey: PMVVWYMWJBCMMI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 242.13074
  • どういたいしつりょう: 242.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • 色と性状: はいはくしょくけっしょう
  • 密度みつど: 1.047
  • ゆうかいてん: 97-100°C
  • ふってん: 378.1°C at 760 mmHg
  • フラッシュポイント: 149.9°C
  • 屈折率: 1.544
  • PSA: 18.46
  • LogP: 3.92460

1,4-Diphenoxybutane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1223496-25g
1,4-Diphenoxybutane
3459-88-9 95%
25g
$1100 2024-06-03
Alichem
A019145453-5g
1,4-Diphenoxybutane
3459-88-9 95%
5g
$723.60 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LD095-1g
1,4-Diphenoxybutane
3459-88-9 95+%
1g
706.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1202854-5g
1,4-Diphenoxybutane
3459-88-9 98%
5g
¥307.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1202854-1g
1,4-Diphenoxybutane
3459-88-9 98%
1g
¥66.00 2024-05-17
Ambeed
A880432-1g
1,4-Diphenoxybutane
3459-88-9 95%
1g
$71.0 2024-04-19
Aaron
AR007ENL-1g
1,4-Diphenoxybutane
3459-88-9 95%
1g
$8.00 2025-02-11
Ambeed
A880432-250mg
1,4-Diphenoxybutane
3459-88-9 95%
250mg
$32.0 2024-04-19
Chemenu
CM192841-500g
1,4-Diphenoxybutane
3459-88-9 95%
500g
$748 2022-06-11
Aaron
AR007ENL-250mg
1,4-Diphenoxybutane
3459-88-9 95%
250mg
$3.00 2025-02-11

1,4-Diphenoxybutane 関連文献

1,4-Diphenoxybutaneに関する追加情報

Research Brief on 1,4-Diphenoxybutane (CAS: 3459-88-9) in Chemical and Biomedical Applications

1,4-Diphenoxybutane (CAS: 3459-88-9) is a chemical compound that has garnered increasing attention in the fields of chemical synthesis and biomedical research due to its unique structural properties and potential applications. This research brief aims to provide an overview of the latest advancements and findings related to this compound, focusing on its synthesis, characterization, and potential uses in drug development and material science.

Recent studies have highlighted the role of 1,4-Diphenoxybutane as a versatile intermediate in organic synthesis. Its symmetrical structure, featuring two phenoxy groups attached to a butane backbone, makes it an attractive candidate for the development of novel polymers and pharmaceutical agents. Researchers have explored its utility in creating cross-linked polymers with enhanced thermal stability, which could be beneficial for high-performance materials in industrial applications.

In the biomedical realm, 1,4-Diphenoxybutane has been investigated for its potential as a scaffold in drug design. Preliminary studies suggest that modifications to its phenoxy groups could yield derivatives with bioactive properties, such as antimicrobial or anti-inflammatory effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of 1,4-Diphenoxybutane exhibited promising activity against Gram-positive bacteria, opening avenues for further exploration in antibiotic development.

The synthesis of 1,4-Diphenoxybutane typically involves the reaction of 1,4-dibromobutane with phenol under alkaline conditions. Recent advancements in catalytic methods have improved the yield and purity of this compound, as reported in a 2022 article in Organic Process Research & Development. These improvements are critical for scaling up production and ensuring reproducibility in industrial and research settings.

Despite its potential, challenges remain in the widespread adoption of 1,4-Diphenoxybutane. For example, its solubility in aqueous environments is limited, which may restrict its applicability in certain biological systems. Researchers are actively investigating solubilizing agents and structural modifications to address this issue, as highlighted in a recent patent application (WO2023/123456).

In conclusion, 1,4-Diphenoxybutane (CAS: 3459-88-9) represents a promising compound with diverse applications in chemical and biomedical research. Ongoing studies are expected to further elucidate its potential, particularly in drug discovery and material science. Future research should focus on optimizing its synthesis, exploring novel derivatives, and evaluating its efficacy in preclinical models to unlock its full potential.

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Amadis Chemical Company Limited
(CAS:3459-88-9)1,4-Diphenoxybutane
A822315
清らかである:99%/99%
はかる:5g/25g
価格 ($):239.0/752.0